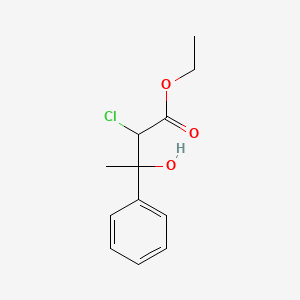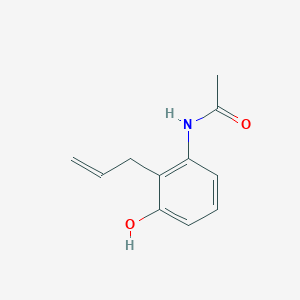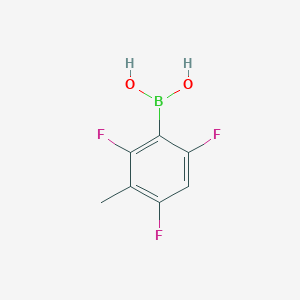![molecular formula C22H17Cl2N3 B14003165 2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline CAS No. 32812-48-9](/img/structure/B14003165.png)
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives. . This compound, in particular, features a quinoline core substituted with a hydrazinylmethyl group, which is further substituted with two chlorophenyl groups.
Preparation Methods
The synthesis of 2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used in cancer therapy.
Mepacrine: Another antimalarial agent.
What sets this compound apart is its unique hydrazinylmethyl substitution, which imparts distinct chemical and biological properties .
Properties
CAS No. |
32812-48-9 |
|---|---|
Molecular Formula |
C22H17Cl2N3 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
1,2-bis(2-chlorophenyl)-1-(quinolin-2-ylmethyl)hydrazine |
InChI |
InChI=1S/C22H17Cl2N3/c23-18-8-2-5-11-21(18)26-27(22-12-6-3-9-19(22)24)15-17-14-13-16-7-1-4-10-20(16)25-17/h1-14,26H,15H2 |
InChI Key |
NFTOJQIZCOHWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN(C3=CC=CC=C3Cl)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)
![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)

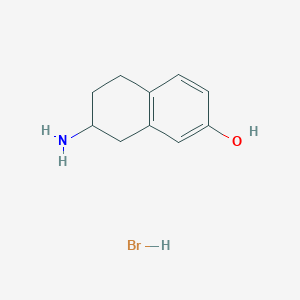
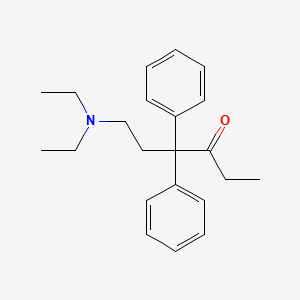
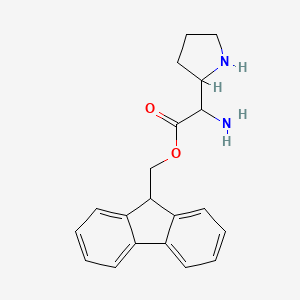

![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)

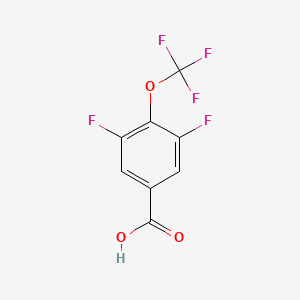
![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)
